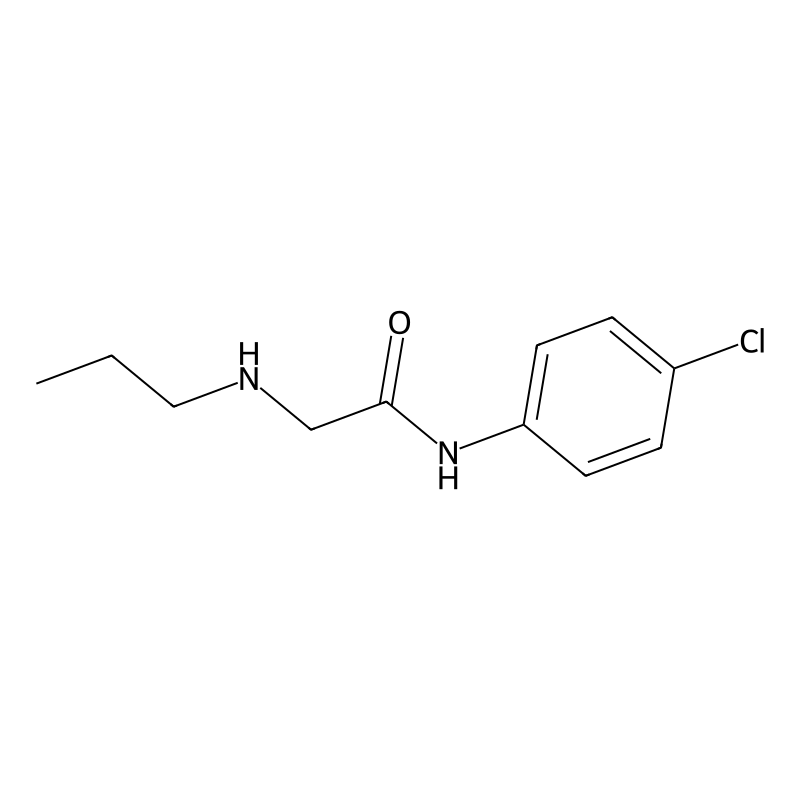

N-(4-chlorophenyl)-2-(propylamino)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(4-chlorophenyl)-2-(propylamino)acetamide is an organic compound characterized by its molecular formula and an average mass of approximately 240.73 g/mol. This compound features a 4-chlorophenyl group attached to a propylamino group via an acetamide linkage, making it a derivative of acetamide. Its structure includes a chlorinated aromatic ring, which contributes to its unique chemical properties and potential biological activities .

There is no current information available on the specific mechanism of action of N-(4-chlorophenyl)-2-(propylamino)acetamide.

The reactivity of N-(4-chlorophenyl)-2-(propylamino)acetamide can be understood through its functional groups:

- Acid-Base Reactions: The amine group can act as a base, allowing for protonation in acidic conditions.

- Nucleophilic Substitution: The chlorine atom on the aromatic ring can undergo nucleophilic substitution reactions, potentially forming new compounds.

- Hydrolysis: In aqueous environments, the acetamide bond may be hydrolyzed, leading to the formation of corresponding amines and acids.

These reactions are significant for further functionalization or degradation pathways in biological systems.

N-(4-chlorophenyl)-2-(propylamino)acetamide exhibits various biological activities, including:

- Antioxidant Properties: Similar compounds have shown the ability to scavenge free radicals, suggesting potential protective effects against oxidative stress .

- Anti-inflammatory Effects: Research indicates that derivatives of acetamides can exhibit anti-inflammatory properties, making them candidates for therapeutic applications .

- Analgesic Activity: Compounds with similar structures have been investigated for pain relief properties, indicating that this compound may also possess analgesic effects.

These biological activities highlight its potential as a lead compound in drug development.

Several synthetic routes have been explored for the preparation of N-(4-chlorophenyl)-2-(propylamino)acetamide:

- Direct Amidation: Reacting 4-chlorobenzoyl chloride with propylamine in the presence of a base such as triethylamine can yield the desired acetamide.

- Reductive Amination: Starting from 4-chlorobenzaldehyde and propylamine followed by reduction can also produce this compound.

- Multi-step Synthesis: More complex synthetic strategies may involve intermediate compounds that are further modified to achieve the final structure .

N-(4-chlorophenyl)-2-(propylamino)acetamide has potential applications in various fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a candidate for drug development targeting inflammatory diseases or pain management.

- Research: It can be utilized in biochemical assays to study its mechanism of action or interactions with biological targets.

- Chemical Intermediates: This compound may act as an intermediate in the synthesis of more complex organic molecules.

These studies are crucial for determining the efficacy and safety profile of the compound.

Similar Compounds

N-(4-chlorophenyl)-2-(propylamino)acetamide shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| N-(4-chlorophenyl)-2-(methylamino)acetamide | C9H12ClN2O | Antioxidant, anti-inflammatory |

| 4-Chloroacetanilide | C8H8ClNO | Analgesic, anti-inflammatory |

| N-(4-fluorophenyl)-2-(propylamino)acetamide | C12H17FN2O | Potentially similar biological effects |

Uniqueness

N-(4-chlorophenyl)-2-(propylamino)acetamide is distinguished by its specific chlorinated phenyl group and propylamine chain, which may confer unique pharmacological properties compared to similar compounds. Its specific interactions and efficacy in biological systems warrant further investigation to fully understand its potential applications.

Origins in Acetamide Chemistry

The development of N-(4-chlorophenyl)-2-(propylamino)acetamide aligns with broader advancements in acetamide research. Acetamides emerged as critical intermediates in the late 19th century, with acetanilide (the first synthetic fever-reducing drug) marking a milestone in medicinal chemistry. The introduction of chlorine and alkylamine substituents, as seen in this compound, reflects mid-20th-century efforts to optimize pharmacokinetic properties through structural modifications.

Synthesis and Early Applications

Early synthetic routes involved ammonolysis of acetylacetone or dehydration of ammonium acetate. Industrial-scale production later utilized acetonitrile hydration, a method optimized for cost efficiency. The compound’s specific synthesis typically involves coupling 4-chloroaniline with propylamino-substituted acetyl chloride under inert conditions.

Molecular Structure and Formula (C₁₁H₁₅ClN₂O)

N-(4-chlorophenyl)-2-(propylamino)acetamide represents a substituted acetamide derivative characterized by a complex molecular architecture that incorporates both aromatic and aliphatic structural elements [1]. The molecular formula C₁₁H₁₅ClN₂O indicates the presence of eleven carbon atoms, fifteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom, resulting in a molecular composition that exhibits distinct chemical properties [1].

The structural framework of this compound consists of a central acetamide moiety that serves as the connecting bridge between two distinct functional regions [1]. The first region comprises a 4-chlorophenyl group attached to the amide nitrogen, while the second region features a propylamino substituent linked to the acetyl carbon through a methylene bridge [2]. This molecular arrangement creates a secondary amide functionality conjugated with an aromatic system, while simultaneously incorporating a secondary amine group within the aliphatic chain [1].

The presence of the chlorine substituent at the para position of the phenyl ring introduces electron-withdrawing characteristics that significantly influence the electronic distribution throughout the aromatic system [3]. The propylamino group contributes to the overall molecular flexibility and provides additional sites for intermolecular interactions through its secondary amine functionality [4].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₅ClN₂O | [1] |

| SMILES Code | O=C(NC1=CC=C(Cl)C=C1)CNCCC | [1] |

| Heavy Atom Count | 15 | Calculated |

| Formal Charge | 0 | Calculated |

CAS Registry (1021230-54-5) and Identification Parameters

The compound N-(4-chlorophenyl)-2-(propylamino)acetamide is officially registered under the Chemical Abstracts Service registry number 1021230-54-5, which serves as the primary identifier for this specific chemical entity in scientific databases and regulatory systems [1]. This CAS number provides unambiguous identification and facilitates accurate referencing across various chemical information systems and commercial suppliers [2].

The MDL number MFCD11154493 represents an additional identifier used within the Molecular Design Limited database system, providing complementary cataloging information for this compound [1]. These standardized identification codes ensure precise communication about this specific chemical structure within the global scientific community and commercial chemical supply networks [1].

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as N-(4-chlorophenyl)-2-(propylamino)acetamide to clearly indicate the substitution pattern and functional group arrangements [1]. Alternative naming systems may refer to this compound using various descriptive approaches, but the CAS registry number provides the definitive identification standard [2].

| Identifier Type | Value | Reference |

|---|---|---|

| CAS Registry Number | 1021230-54-5 | [1] |

| MDL Number | MFCD11154493 | [1] |

| Molecular Weight | 226.70 g/mol | [1] |

| Physical State | Solid | [1] |

Physicochemical Properties

Molecular Weight (226.70 g/mol) and Density

The molecular weight of N-(4-chlorophenyl)-2-(propylamino)acetamide is precisely determined as 226.70 grams per mole, reflecting the cumulative atomic masses of all constituent elements within the molecular structure [1]. This molecular weight value places the compound within the range typical for small organic molecules with moderate structural complexity and positions it favorably for various applications requiring specific molecular size characteristics [1].

Starting Materials Selection and Preparation

The synthesis of N-(4-chlorophenyl)-2-(propylamino)acetamide requires careful selection of appropriate starting materials to ensure optimal yield and product quality. The primary starting materials include 4-chloroaniline derivatives and propylamine-containing reagents [1].

Primary Starting Material Approaches:

The most commonly employed starting material is 4-chloroaniline, which serves as the aromatic amine component . Alternative approaches utilize 4-chloroacetanilide as an intermediate, which can be further functionalized to introduce the propylamino group . The selection of starting materials significantly influences the overall synthetic efficiency and the formation of unwanted byproducts [4].

Preparation of Key Intermediates:

The preparation of 2-chloro-N-(4-chlorophenyl)acetamide represents a crucial intermediate in the synthetic pathway [1]. This intermediate is typically prepared through the acylation of 4-chloroaniline with chloroacetyl chloride in the presence of a base such as sodium hydroxide or triethylamine [1]. The reaction conditions require careful pH control, maintaining the solution at pH 9-10 to prevent side reactions [1].

The synthesis procedure involves treating an ice-cooled aqueous solution of sodium hydroxide with 4-chloroaniline, followed by dropwise addition of chloroacetyl chloride under constant stirring [1]. The resulting solid amide is filtered, washed thoroughly with water, and recrystallized from ethanol to achieve optimal purity [1].

Reaction Mechanisms and Intermediates

The classical synthetic route proceeds through a nucleophilic substitution mechanism involving several distinct intermediate species . The initial step involves the formation of an acyl chloride intermediate, which undergoes nucleophilic attack by the amine functionality .

Acylation Mechanism:

The acylation step follows a classical amide bond formation mechanism where the nitrogen atom of 4-chloroaniline acts as a nucleophile, attacking the electrophilic carbon of the acylating agent . When using acetic anhydride as the acylating reagent, the mechanism involves protonation of one oxygen atom, which relays positive charge to the adjacent carbonyl carbon, enhancing its electrophilicity .

Nucleophilic Substitution Pathway:

The subsequent introduction of the propylamino group occurs through nucleophilic substitution of the chlorine atom in the 2-chloro-N-(4-chlorophenyl)acetamide intermediate [1]. This step involves the reaction with propylamine in refluxing dry acetone, utilizing anhydrous potassium carbonate as a base and catalytic amounts of potassium iodide to facilitate the substitution reaction [1].

The mechanism proceeds through the formation of a tetrahedral intermediate, followed by elimination of the chloride ion and formation of the desired propylamino-substituted product . The reaction completion is typically monitored using thin-layer chromatography to ensure complete conversion [1].

Yield Optimization Parameters

Yield optimization in classical synthetic routes depends on several critical parameters including temperature control, reaction time, solvent selection, and reagent stoichiometry [6]. Statistical analysis of reaction parameters has demonstrated that temperature, concentration, and catalyst loading represent the most significant variables affecting overall yield [6].

Temperature Optimization:

Temperature control plays a crucial role in maximizing yield while minimizing side product formation [6]. For the acylation step, maintaining temperatures between 0-25°C during reagent addition prevents thermal decomposition of sensitive intermediates [1]. The subsequent nucleophilic substitution typically requires elevated temperatures (60-80°C) to achieve reasonable reaction rates .

Solvent System Optimization:

Solvent selection significantly impacts both reaction rate and product yield [7]. Polar aprotic solvents such as dimethylformamide and acetone have proven most effective for the nucleophilic substitution step [1]. The use of dry acetone with anhydrous conditions prevents hydrolysis of reactive intermediates and improves overall conversion rates [1].

Stoichiometric Considerations:

Optimal stoichiometric ratios have been established through systematic optimization studies [6]. For the initial acylation step, using 1.2-1.5 equivalents of acylating agent relative to the amine substrate ensures complete conversion while minimizing excess reagent consumption [1]. The nucleophilic substitution step benefits from slight excess of propylamine (1.1-1.2 equivalents) to drive the reaction to completion [1].

Modern Synthetic Approaches

Green Chemistry Applications

Modern synthetic approaches emphasize environmentally sustainable methodologies that minimize waste generation and eliminate hazardous reagents [8]. Green chemistry principles have been successfully applied to acetamide synthesis through the development of novel catalytic systems and alternative reaction media [7].

Calcium Chloride Catalysis:

Recent developments have demonstrated the effectiveness of calcium chloride as a mild and environmentally benign catalyst for acetamide synthesis [7] [4]. This approach eliminates the need for harsh acids or bases while providing excellent yields under mild reaction conditions [7]. The reaction proceeds under solvent-free conditions, achieving 97% yield in just 20 minutes at room temperature [7].

The calcium chloride-catalyzed method offers several advantages including high yields, short reaction times, clean reactions, safe handling, and low cost [7] [4]. The catalyst loading of 15 mol% proves optimal for achieving maximum conversion while maintaining economic viability [7].

Carbon Dioxide Utilization:

An innovative green approach involves the use of carbon dioxide as a C1 building block for acetamide synthesis [8] [9]. This methodology combines CO₂ with methanol, hydrogen, and corresponding amines in the presence of rhodium catalysts [8]. The process operates under mild conditions and provides a sustainable route for acetamide production while simultaneously utilizing CO₂ as a feedstock [9].

Catalytic Process Development

Modern catalytic approaches have revolutionized acetamide synthesis through the development of highly efficient and selective catalyst systems [10]. These methodologies offer improved atom economy and reduced environmental impact compared to classical stoichiometric approaches.

Rhodium-Catalyzed Methodologies:

Rhodium-based catalyst systems have shown exceptional performance in acetamide synthesis from renewable feedstocks [8]. The catalyst system employs Rh(acac)(CO)₂ in combination with lithium iodide or lithium chloride as promoters [8]. This approach achieves acetamide yields of 65% under optimized conditions using dimethylammonium dimethylcarbamate as the amine precursor [8].

The rhodium-catalyzed process demonstrates positive correlation between reaction yield and pressure, with optimal results obtained using CO₂ and H₂ at 5 and 3 MPa respectively [8]. The methodology works effectively with aromatic, aliphatic, and heterocyclic amines, though heteroaromatic compounds show limited reactivity [8].

Copper Photocatalysis:

Visible light-promoted copper catalysis represents another significant advancement in acetamide synthesis [10]. This approach utilizes copper photoredox catalysts to promote regioselective C-N coupling of arylamines with terminal alkynes using molecular oxygen as an oxidant [10]. The methodology operates at room temperature under visible light irradiation and has been successfully applied to 47 different substrate combinations [10].

Electrochemical Catalysis:

Electrochemical approaches offer sustainable alternatives for acetamide synthesis through the co-reduction of carbon and nitrogen sources [11] [12]. Recent developments have demonstrated efficient acetamide synthesis from CO₂ and nitrite using copper catalysts under alkaline conditions [11]. The process achieves industrial-level current densities of 178 mA cm⁻² with acetamide yield rates of 137.0 mmol h⁻¹ g_cat⁻¹ [12].

Flow Chemistry and Continuous Processing Methods

Flow chemistry methodologies provide enhanced safety, improved heat and mass transfer, and superior process control compared to traditional batch processing [13] [14]. These approaches are particularly advantageous for exothermic reactions and processes involving hazardous intermediates.

Continuous Flow Reactor Design:

Modern flow chemistry implementations utilize microreactor platforms constructed from perfluoroalkoxy (PFA) tubing with precise temperature control systems [13]. The reactor design incorporates modular components allowing for telescoped multi-step synthesis with integrated workup procedures [13]. Typical reactor volumes range from 0.5 mL to 11 mL depending on the required residence time and throughput [13].

Process Intensification:

Flow chemistry enables significant process intensification through enhanced mixing, heat transfer, and reaction control [15]. The technology allows for the safe handling of reactive intermediates and hazardous reagents in a closed system, reducing operator exposure and improving overall safety [15]. Telescoped processes can achieve multiple transformations in a single continuous operation, eliminating intermediate isolation steps [13].

Scale-up Considerations:

Successful scale-up of flow chemistry processes requires maintaining constant dimensionless Damköhler numbers for heat and mass transfer [16]. This is achieved through intelligent dimensioning approaches that scale channel dimensions while preserving mixing efficiency [16]. Industrial implementation can achieve throughputs of 2 mol/h (0.46 kg/h) with product purities exceeding 99% [16].

Productivity Metrics:

Flow chemistry processes demonstrate superior productivity compared to batch alternatives [14]. Space-time yields of up to 1923 kg L⁻¹ day⁻¹ have been achieved for related acetamide syntheses [16]. The continuous nature of flow processing eliminates time-consuming heating and cooling cycles, resulting in higher overall productivity and more efficient utilization of equipment [14].

Purification Techniques

Recrystallization Parameters

Recrystallization represents the primary method for purifying acetamide derivatives and achieving pharmaceutical-grade purity levels [17] [18]. The technique exploits temperature-dependent solubility differences to separate the desired product from impurities.

Solvent Selection Criteria:

Optimal recrystallization solvents must demonstrate low solubility for the target compound at low temperatures and high solubility at elevated temperatures [18]. For acetamide derivatives, water, ethanol, and ethyl acetate represent commonly employed solvents [17]. The selection process requires experimental determination of solubility profiles across different temperature ranges [18].

Acetanilide, as a representative acetamide derivative, demonstrates solubility of approximately 18 g/100 mL in ethanol at 0°C, increasing to 80 g/100 mL at 50°C [19]. This substantial solubility difference enables efficient purification through controlled crystallization [19].

Temperature Control Protocols:

Precise temperature control during the recrystallization process is essential for achieving optimal crystal quality and yield [18]. The dissolution step requires heating to near the solvent boiling point to ensure complete solubilization of the crude material [17]. Gradual cooling to room temperature, followed by further cooling in an ice bath, promotes formation of high-quality crystals while maximizing product recovery [18].

The cooling rate significantly affects crystal quality, with slow, gradual cooling producing superior crystal formation compared to rapid cooling [20]. Optimal cooling protocols involve natural cooling to room temperature over 30-60 minutes, followed by ice bath cooling for 15-30 minutes [21].

Yield Recovery Calculations:

Theoretical yield recovery can be calculated based on solubility data at different temperatures [22]. For acetanilide recrystallization from water, where solubility changes from 5 g/100 mL at 99°C to 0.5 g/100 mL at 10°C, the theoretical recovery approaches 90% when starting with a saturated hot solution [22]. Practical recoveries typically range from 70-85% due to mechanical losses and residual solubility [18].

Chromatographic Purification Methods

Chromatographic techniques provide powerful alternatives for acetamide purification, particularly when recrystallization proves insufficient or impractical [23]. High-performance liquid chromatography (HPLC) and column chromatography represent the most commonly employed methods.

HPLC Methodology:

Reversed-phase HPLC using C-18 columns provides excellent separation of acetamide derivatives [23]. Optimal mobile phase compositions typically employ acetonitrile-water gradients with acetic acid modifiers to improve peak resolution [23]. For flavonoid acetamide derivatives, mobile phases consisting of water with 0.075% acetic acid (A) and acetonitrile with 0.075% acetic acid (B) provide superior separation [23].

Detection wavelengths of 254 nm prove suitable for most acetamide derivatives due to their aromatic chromophores . Advanced detection methods utilizing diode array detection enable simultaneous monitoring at multiple wavelengths for comprehensive purity assessment [23].

Column Chromatography Applications:

Silica gel column chromatography offers cost-effective purification for preparative-scale synthesis [23]. Solvent systems must be optimized based on the specific acetamide derivative polarity and the impurity profile [23]. Common solvent gradients progress from non-polar solvents such as hexane to more polar combinations including ethyl acetate and methanol [23].

Preparative Chromatography Scale-up:

Large-scale purification requires optimization of loading capacity and solvent consumption [23]. Flash chromatography systems enable rapid purification with reduced solvent volumes compared to traditional gravity-fed columns [23]. Automated purification systems further enhance efficiency through real-time monitoring and fraction collection optimization [23].

Quality Control and Purity Assessment

Comprehensive quality control protocols ensure acetamide derivatives meet stringent purity requirements for pharmaceutical and research applications [25]. Multiple analytical techniques must be employed to provide complete characterization and purity verification.

Spectroscopic Characterization:

Nuclear magnetic resonance (NMR) spectroscopy provides definitive structural confirmation and purity assessment [25]. ¹H NMR analysis enables quantitative purity determination through integration of characteristic peaks relative to internal standards [25]. ¹³C NMR provides complementary structural information and detection of carbon-containing impurities [25].

High-resolution mass spectrometry confirms molecular weight and elemental composition while detecting trace impurities [25]. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) represent the most suitable ionization techniques for acetamide derivatives [25].

Purity Specifications:

Pharmaceutical-grade acetamide derivatives typically require purities exceeding 98% as determined by HPLC analysis [25] . Acceptance criteria include specific impurity limits, typically not exceeding 0.1% for individual impurities and 0.5% total impurities . Water content must be controlled below 0.5% using Karl Fischer titration methods [25].

Analytical Method Validation:

Analytical methods require validation according to ICH guidelines to ensure reliability and reproducibility . Key validation parameters include specificity, linearity, accuracy, precision, detection limits, and quantitation limits . HPLC methods typically demonstrate linear responses over concentration ranges of 50-150% of the target concentration .

Method precision should achieve relative standard deviations below 2.0% for replicate analyses . Detection limits for impurity analysis typically range from 0.01-0.05% relative to the main component . Stability-indicating methods must demonstrate capability to detect degradation products under stress conditions .

Industrial Production Considerations

Scale-up Challenges

Industrial-scale production of acetamide derivatives presents unique challenges related to heat management, mass transfer limitations, and process safety considerations [16] [26]. Successful scale-up requires careful analysis of reaction kinetics and transport phenomena to maintain product quality and yield.

Heat Transfer Limitations:

Exothermic acetamide synthesis reactions pose significant challenges during scale-up due to reduced surface area-to-volume ratios in large reactors [16]. The heat generation rate can exceed the cooling capacity of conventional batch reactors, leading to temperature runaway and formation of degradation products [16]. Advanced reactor designs incorporating enhanced heat transfer surfaces or continuous processing methodologies help mitigate these challenges [16].

Industrial implementations often employ staged addition protocols to control heat release rates [16]. Feed rates must be carefully optimized to maintain target temperatures while ensuring complete conversion [16]. Temperature monitoring at multiple reactor locations provides early warning of hot spot formation [16].

Mass Transfer Considerations:

Scale-up of heterogeneous acetamide synthesis reactions encounters mass transfer limitations that do not occur at laboratory scale [16]. Insufficient mixing in large reactors can result in concentration gradients and incomplete reactions [16]. The Damköhler number analysis provides quantitative assessment of the relative importance of reaction kinetics versus transport phenomena [16].

Successful scale-up maintains constant dimensionless groups through appropriate scaling of mixing intensity and reactor geometry [16]. Computational fluid dynamics modeling enables prediction of mixing patterns and identification of potential dead zones in large-scale reactors [16].

Process Safety Considerations:

Industrial acetamide production requires comprehensive safety analysis due to the use of reactive intermediates and exothermic reactions [16]. Hazard and operability (HAZOP) studies identify potential failure modes and establish appropriate safeguards [16]. Emergency cooling systems and pressure relief devices provide protection against thermal runaway scenarios [16].

The use of closed flow reactor systems significantly enhances safety by eliminating operator exposure to hazardous materials and reducing inventory of reactive intermediates [15]. Continuous processing enables rapid response to upset conditions and minimizes consequences of potential failures [15].

Cost-Effective Synthesis Routes

Economic optimization of acetamide synthesis requires careful consideration of raw material costs, energy consumption, waste generation, and capital investment requirements [26] [27]. Advanced process design methodologies enable identification of cost-optimal synthesis routes.

Raw Material Cost Analysis:

Raw material costs typically represent 40-60% of total manufacturing costs for acetamide derivatives [26]. Strategic selection of starting materials can significantly impact overall economics [26]. For example, methyl thioglycolate costs only $29 CAD/mol compared to 2-mercaptoacetamide at $2303 CAD/mol, enabling substantial cost savings through appropriate route selection [26].

Alternative synthesis approaches utilizing commodity chemicals as starting materials provide cost advantages over specialty reagents [28]. The use of acetic acid and ammonia as primary feedstocks enables cost-effective production through established supply chains [28]. Process integration with existing acetate production facilities can further reduce raw material costs [28].

Energy Optimization:

Energy consumption represents a significant cost component in acetamide production, particularly for processes requiring elevated temperatures or energy-intensive separation steps [28]. Heat integration through pinch analysis enables identification of energy recovery opportunities [28]. Reaction heat can be utilized for product concentration or solvent recovery operations [28].

Microwave-assisted synthesis methodologies offer potential energy savings through selective heating and reduced reaction times [29]. However, scale-up of microwave processes presents technical challenges that must be carefully evaluated [29].

Waste Minimization:

Waste generation directly impacts manufacturing costs through disposal fees and raw material losses [28]. Green chemistry approaches utilizing atom-economical reactions minimize waste formation [7]. Solvent recovery and recycling systems reduce both raw material costs and waste disposal expenses [28].

The development of solvent-free synthesis methods eliminates separation and purification costs while reducing environmental impact [7]. Calcium chloride-catalyzed synthesis achieves 97% yields under solvent-free conditions, providing significant cost advantages [7].

Process Intensification Economics:

Continuous flow processing offers potential cost advantages through improved space-time yields and reduced equipment size requirements [16]. Higher productivity enables smaller reactor volumes and reduced capital investment [16]. However, the economic benefits must be balanced against increased complexity and control system costs [16].

Automated process control systems reduce labor costs while improving product consistency [16]. Real-time monitoring and feedback control minimize off-specification production and associated reprocessing costs [16]. Advanced process control enables operation closer to optimal conditions while maintaining product quality specifications [16].

Economic Process Evaluation:

Comprehensive economic evaluation requires consideration of both capital and operating costs over the entire process lifecycle [30]. Net present value (NPV) analysis provides quantitative comparison of alternative synthesis routes [30]. Sensitivity analysis identifies critical cost drivers and uncertainty factors affecting project economics [30].

Industrial feasibility studies demonstrate that optimized acetamide production can achieve favorable economics with proper process design [30]. Capital investment requirements typically range from $10-50 million for commercial-scale facilities depending on production capacity and process complexity [30]. Operating costs of $2000-5000 per metric ton are achievable through efficient process design and optimization [30].